

Application Notes and Protocols for NOC-12

Stock Solution Preparation in DMSO

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *noc-12*

Cat. No.: *B115454*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

NOC-12, with the chemical name N-Ethyl-2-(1-ethyl-2-hydroxy-2-nitrosohydrazino)ethanamine, is a diazeniumdiolate compound that serves as a potent nitric oxide (NO) donor.^[1] Unlike other NO donors, **NOC-12** is characterized by a significantly longer half-life, releasing NO in a controlled manner under physiological conditions. Its half-life in Phosphate-Buffered Saline (PBS) at pH 7.4 and 22°C is approximately 327 minutes. This property makes it a valuable tool in various biological studies, including research on apoptosis, cell proliferation, and signaling pathways where sustained NO release is required.^{[2][3]} This document provides a detailed protocol for the preparation of a **NOC-12** stock solution using dimethyl sulfoxide (DMSO), a common polar aprotic solvent used for dissolving both polar and nonpolar compounds for *in vitro* and *in vivo* studies.^{[4][5]}

Physicochemical Properties and Safety Data

Accurate preparation of a stock solution begins with understanding the compound's properties. Key data for **NOC-12** is summarized below.

Property	Value	Reference
Molecular Formula	C ₆ H ₁₆ N ₄ O ₂	[1] [6]
Molecular Weight	176.22 g/mol	[1] [6]
Appearance	White solid	[6] [7]
Purity	≥90% (HPLC) to ≥97%	[1]
Solubility	Soluble in Water and 0.1 M NaOH	[7]
Storage (Solid)	-20°C, protect from light and moisture	[7]
CAS Number	146724-89-2	[1] [6]

Safety Information for **NOC-12**

Hazard Classification	GHS Pictogram	Signal Word	Hazard Statement
Self-reactive Type C, Irritant	GHS02 (Flame)	Danger	H242: Heating may cause a fire

Experimental Protocol: Preparation of a 100 mM NOC-12 Stock Solution in DMSO

This protocol details the steps to prepare a 100 mM stock solution of **NOC-12** in DMSO. This concentration is a common starting point for subsequent dilutions to working concentrations (e.g., 10-100 µM for cell culture experiments).[\[3\]](#)

Materials:

- **NOC-12** solid powder (CAS 146724-89-2)
- Anhydrous/Sterile Dimethyl Sulfoxide (DMSO)

- Calibrated analytical balance
- Sterile microcentrifuge tubes or amber glass vials
- Sterile, disposable pipette tips
- Vortex mixer
- Personal Protective Equipment (PPE): safety goggles, lab coat, chemical-resistant gloves

Procedure:

- Pre-handling Preparations:
 - Work in a well-ventilated area, preferably a chemical fume hood.[8]
 - Ensure all equipment is clean, dry, and sterile where necessary.
 - Allow the **NOC-12** vial to equilibrate to room temperature before opening to prevent condensation, as the compound is moisture-sensitive.[7]
- Calculation of Required Mass and Volume:
 - The goal is to prepare a 100 mM (0.1 M) stock solution.
 - Use the following formula to calculate the mass of **NOC-12** required for a desired volume (e.g., 1 mL):
 - Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight (g/mol)
 - Mass (g) = 0.1 mol/L x 0.001 L x 176.22 g/mol
 - Mass (g) = 0.017622 g = 17.62 mg
 - Therefore, to make 1 mL of a 100 mM stock solution, you need to weigh 17.62 mg of **NOC-12**.
- Weighing **NOC-12**:

- Tare the analytical balance with a sterile microcentrifuge tube.
- Carefully weigh out 17.62 mg of **NOC-12** powder and add it to the tube.
- Note: For small quantities, it is often more accurate to weigh a slightly larger amount and adjust the solvent volume accordingly, or to dissolve the entire contents of the manufacturer's vial and calculate the resulting concentration.[9]
- Dissolving in DMSO:
 - Using a calibrated micropipette, add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the **NOC-12** powder.
 - Close the tube tightly and vortex thoroughly until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary, but avoid excessive heat due to the compound's self-reactive nature.[10] Visually inspect the solution to ensure no particulates are present.[10]
- Aliquoting and Storage:
 - Once fully dissolved, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile, light-protected (amber) microcentrifuge tubes.
 - Aliquoting is crucial to avoid repeated freeze-thaw cycles, which can degrade the compound and introduce moisture into the DMSO stock.[11][12]
 - Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for shorter-term storage (up to 1 month).[11]

Preparation of Working Solutions:

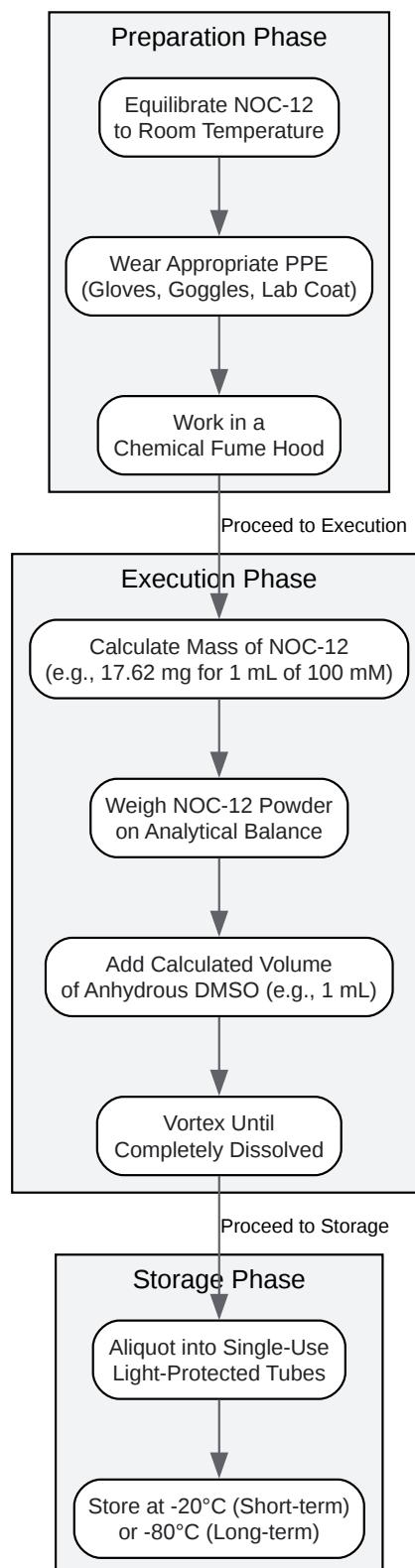
- For cell culture experiments, the stock solution must be diluted in the culture medium.[13]
- It is critical to maintain the final DMSO concentration in the culture medium below cytotoxic levels, typically less than 0.5%, with <0.1% being preferable to avoid solvent-induced artifacts.[11][14]

- Example Dilution: To prepare a 100 μ M working solution from a 100 mM stock, perform a 1:1000 dilution (e.g., add 1 μ L of stock to 999 μ L of culture medium). This results in a final DMSO concentration of 0.1%.

Storage and Stability

Proper storage is critical for maintaining the efficacy of the **NOC-12** stock solution.

Form	Storage Temperature	Duration	Special Conditions
Solid Powder	-20°C	Up to 3 years	Keep desiccated; protect from light and moisture. [7] [11]
DMSO Stock Solution	-20°C	Up to 1 month	Aliquot to avoid freeze-thaw cycles. [11]
DMSO Stock Solution	-80°C	Up to 6 months	Aliquot to avoid freeze-thaw cycles. [11]


Safety and Handling Precautions

- Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves, and tightly fitting safety goggles.[\[8\]](#)
- Engineering Controls: Handle solid **NOC-12** and concentrated DMSO solutions in a chemical fume hood to avoid inhalation of dust or vapors.[\[8\]](#)
- Compound-Specific Hazards: **NOC-12** is classified as a self-reactive substance and may catch fire upon heating.[\[6\]](#) Keep it away from ignition sources.[\[8\]](#) It is also an irritant. Avoid contact with skin and eyes.[\[8\]](#)
- Solvent Hazards: DMSO is an excellent solvent that can penetrate the skin and may carry dissolved substances with it.[\[5\]](#) Handle with care to prevent skin absorption.

- Disposal: Dispose of unused compound and solutions in accordance with local, state, and federal regulations for hazardous chemical waste.[8]

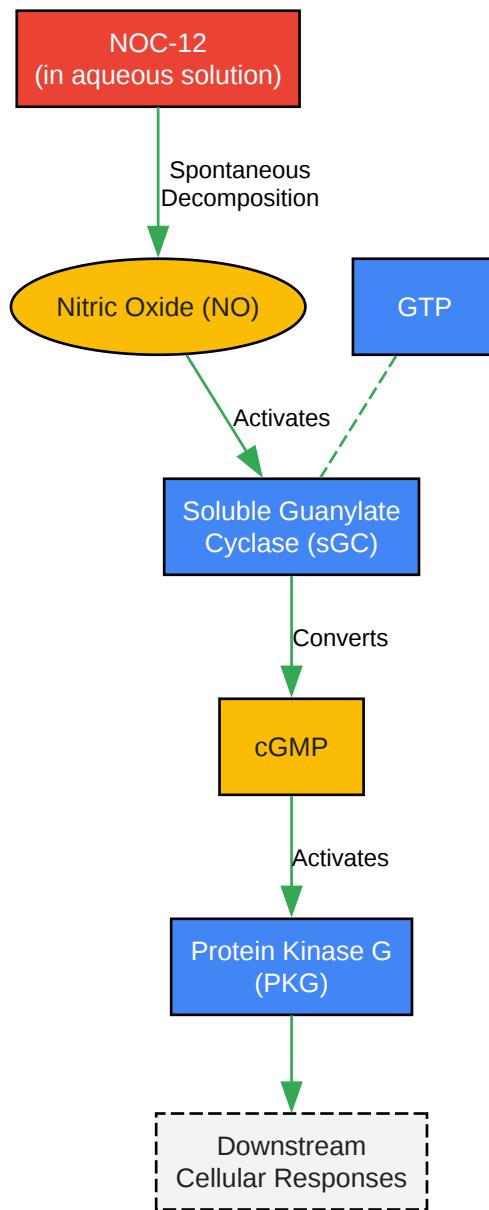

Visualized Workflows and Pathways

Diagram 1: Experimental Workflow for **NOC-12** Stock Solution Preparation

[Click to download full resolution via product page](#)

A flowchart detailing the preparation of a **NOC-12** stock solution.

Diagram 2: Simplified Signaling Pathway of NOC-12

[Click to download full resolution via product page](#)

NOC-12 releases NO, activating sGC to produce cGMP, a key second messenger.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scbt.com [scbt.com]
- 2. scbt.com [scbt.com]
- 3. The nitric oxide donor NOC12 protects cultured astrocytes against apoptosis via a cGMP-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 5. Dimethyl Sulfoxide | (CH₃)₂SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. NOC-12 A nitric oxide (NO) donor similar to NOC-5 and NOC-7 but with a much longer half-life of NO release. | 146724-89-2 [sigmaaldrich.com]
- 7. NOC 12 CAS#: 146724-89-2 [m.chemicalbook.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. Making a stock solution for my drug using DMSO - General Lab Techniques [protocol-online.org]
- 10. emulatebio.com [emulatebio.com]
- 11. medchemexpress.cn [medchemexpress.cn]
- 12. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Application Notes and Protocols for NOC-12 Stock Solution Preparation in DMSO]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b115454#how-to-prepare-noc-12-stock-solution-in-dmso]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com